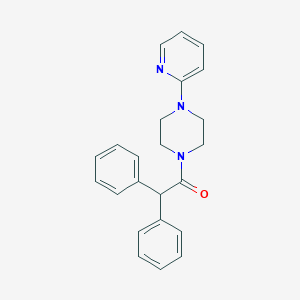
1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridyl)piperazine is a piperazine derivative . It belongs to a class of selective α2-adrenoceptor antagonists and shows sympatholytic activity . It’s also a metabolite of Azaperone .
Synthesis Analysis
Pyridinium salts, which include 1-(2-Pyridyl)piperazine, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .Molecular Structure Analysis
The molecular formula of 1-(2-Pyridyl)piperazine is C9H13N3 . The InChI Key is GZRKXKUVVPSREJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyridinium salts, including 1-(2-Pyridyl)piperazine, have been highlighted in terms of their synthetic routes and reactivity .Physical And Chemical Properties Analysis
1-(2-Pyridyl)piperazine is a liquid at room temperature . It has a refractive index of 1.595 , a boiling point of 120-122 °C/2 mmHg , and a density of 1.072 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Determination of Isocyanates in Air
This compound may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . Isocyanates are a family of highly reactive, low molecular weight chemicals, widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials .
Fluorometric Determination of Airborne Diisocyanates
1-(2-Pyridyl)piperazine can also be used as a reagent for the fluorometric determination of airborne diisocyanates . Diisocyanates are a group of low molecular weight aromatic and aliphatic compounds, which have two isocyanate groups (-NCO). They are widely used in the manufacture of flexible and rigid foams, and in the production of paints, varnishes, and elastomers .
α2-Adrenoceptor Antagonist
This compound belongs to a class of selective α2-adrenoceptor antagonists . α2-Adrenergic receptors are a type of adrenergic receptor that includes three subtypes: α2A, α2B, and α2C. These receptors have a critical role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Metabolite of Azaperone
1-(2-Pyridyl)piperazine is also a metabolite of Azaperone . Azaperone is a pyridinylpiperazine and butyrophenone agent that is used in veterinary medicine to prevent aggression and fighting among pigs during transportation to the slaughterhouse .
Interaction with Noradrenergic Systems
There is pharmacological evidence for the involvement of 1-(2-pyridinyl)-piperazine in the interaction of buspirone or gepirone with noradrenergic systems . This suggests that 1-(2-pyridinyl)-piperazine could be responsible for some of the apparent noradrenergic effects of buspirone and gepirone .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-diphenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(26-17-15-25(16-18-26)21-13-7-8-14-24-21)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGMZIBVLUMQGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylacetyl)-4-(2-pyridinyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]cyclohexanamine](/img/structure/B409321.png)
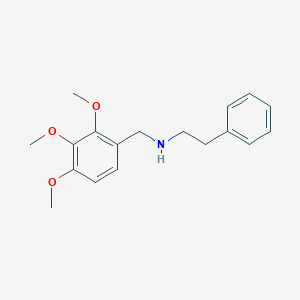
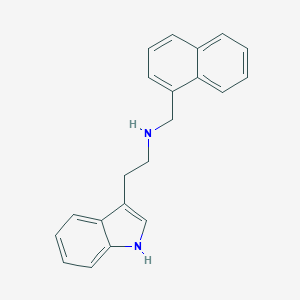
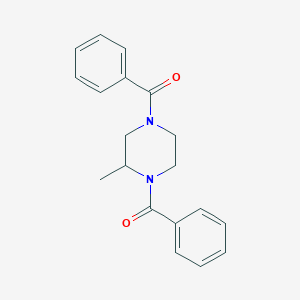
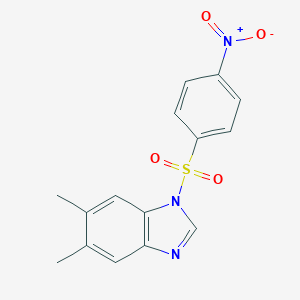
![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409329.png)
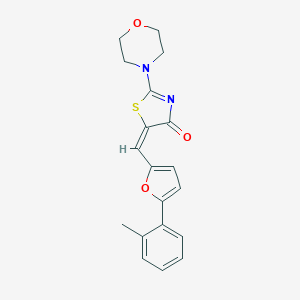
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409334.png)
![2-(4-benzyl-1-piperazinyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B409335.png)
![2-(4-benzyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B409336.png)
![8-([1,1'-biphenyl]-4-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B409337.png)
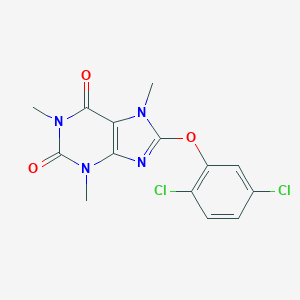
![ethyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409341.png)
![2-{3-ethyl-4-oxo-5-[2-(1,3,3-trimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-2-ylidene}-1H-indene-1,3(2H)-dione](/img/structure/B409343.png)